molecular formula C9H16N2O B1399993 2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1343003-49-5

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B1399993
CAS RN: 1343003-49-5
M. Wt: 168.24 g/mol
InChI Key: NPSDTAFCBCNOTB-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one, abbreviated as 2-Az-1-PyE, is an organic compound belonging to the heterocyclic class of compounds. It is a cyclic compound containing an azetidine ring and a pyrrolidine ring connected by an ethanone bridge. This compound has been studied for its potential use in a variety of scientific research applications and has been shown to have several biochemical and physiological effects.

Scientific Research Applications

Ring Expansion and Functionalization

A study by Durrat et al. (2008) discusses the ring expansion of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, which involves a rearrangement process and the incorporation of nucleophiles (Durrat et al., 2008).

Complexation Studies

Mardani et al. (2019) reported the complexation of similar compounds with copper(II) and cadmium(II) and their interaction with biomolecules, highlighting their potential in bioinorganic chemistry (Mardani et al., 2019).

Asymmetric Synthesis

Yadav et al. (2022) explored asymmetric synthesis involving 2-azetidinones, specifically focusing on the creation of novel 3-(pyrrol-1-yl)-azetidin-2-ones, demonstrating the potential of these compounds in stereochemical applications (Yadav et al., 2022).

Antimicrobial Activity

Ayyash and Habeeb (2019) synthesized novel 2-azetidinones derivatives and evaluated their antimicrobial activities, indicating potential applications in antimicrobial drug development (Ayyash & Habeeb, 2019).

Conformational Analysis

Fujiwara et al. (1977) conducted a study on the conformation of azetidinone derivatives, which is crucial for understanding their chemical behavior and potential applications in material science or drug design (Fujiwara et al., 1977).

Crystal Structure Studies

Percino et al. (2006) investigated the crystal and molecular structure of pyridin-2-yl ethanediol derivatives, contributing to the fundamental understanding of these compounds' physical properties (Percino et al., 2006).

properties

IUPAC Name

2-(azetidin-3-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(5-8-6-10-7-8)11-3-1-2-4-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSDTAFCBCNOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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